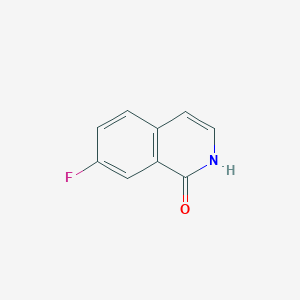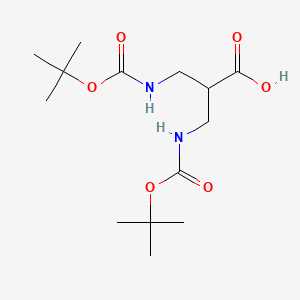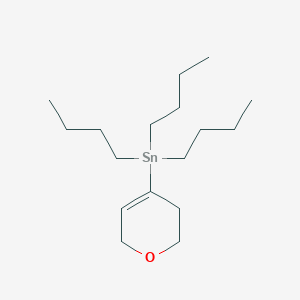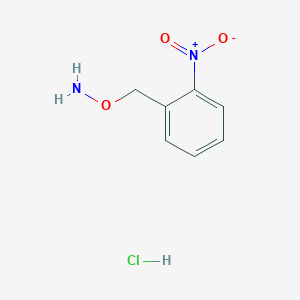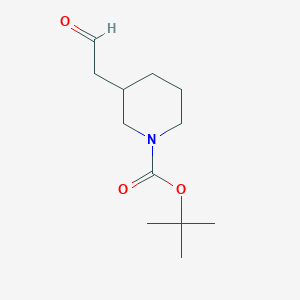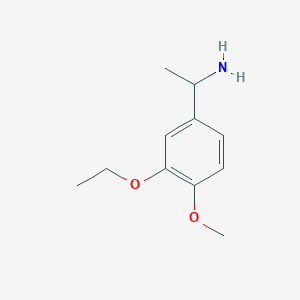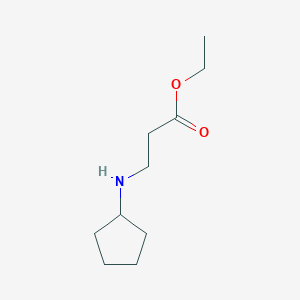
Ethyl 3-(cyclopentylamino)propanoate
概要
説明
Ethyl 3-(cyclopentylamino)propanoate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar functional groups and structural motifs. For instance, papers discuss the synthesis and properties of compounds with cyclopentadienyl ligands and amino acid esters, which are structurally related to the compound .
Synthesis Analysis
The synthesis of related compounds often involves the use of cyclopentadienyl ligands and amino functionalities. For example, the synthesis of [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes involves intramolecular coordination to titanium, which could be relevant to the synthesis of ethyl 3-(cyclopentylamino)propanoate if similar metal-mediated strategies were employed . Additionally, the synthesis of a functionalized cyclohexene skeleton from L-serine, involving ring-closing metathesis, could provide insights into potential synthetic routes for the cyclopentylamino moiety in ethyl 3-(cyclopentylamino)propanoate .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For instance, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using these methods, which could also be applied to determine the structure of ethyl 3-(cyclopentylamino)propanoate . Additionally, the study of ethyl 2-cyano-3-N,N-dimethyl amino acrylate provides insights into the conformational preferences of similar molecules, which could be relevant for understanding the molecular structure of ethyl 3-(cyclopentylamino)propanoate .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. For example, the synthesis of ethyl nicotinates and nicotinonitriles from 2-cyano-3-(dimethylamino)prop-2-ene thioamide suggests potential reactivity patterns that could be relevant for the functionalization of ethyl 3-(cyclopentylamino)propanoate . Moreover, the study of a novel ethyl 2-cyano-3-[5-(hydrazinooxalyl–hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate provides insights into the multiple interactions and chemical reactivity of such compounds, which could inform the reactivity analysis of ethyl 3-(cyclopentylamino)propanoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in several studies. For instance, the growth and characterization of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate single crystals provide information on structural, optical, thermal, and electrical properties that could be similar to those of ethyl 3-(cyclopentylamino)propanoate . The spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate also offer valuable data on the spectral characteristics and stability of the compound, which could be extrapolated to ethyl 3-(cyclopentylamino)propanoate .
科学的研究の応用
-
Scientific Field: Proteomics Research
- Application Summary : Ethyl 3-(cyclopentylamino)propanoate is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is used in proteomics research .
- Results or Outcomes : The specific results or outcomes of using this compound in proteomics research are not provided in the source .
-
Scientific Field: Anti-Cancer Research
- Application Summary : A new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material, is obtained via a multiple synthesis route . This compound has been tested for its anti-cancer activity .
- Methods of Application : The compound is synthesized and characterized by IR, 1H NMR, and single crystal X-ray crystallography . The anti-cancer activity of the newly synthesized complex is emulated against three human gastric cancer cell lines SGC-790, MKN-4, and MKN45 .
- Results or Outcomes : The specific results or outcomes of the anti-cancer activity of this compound are not provided in the source .
- Scientific Field: Organic Chemistry
- Application Summary : Esters are a class of organic compounds that are commonly used in organic chemistry . They feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
- Methods of Application : Esters are typically synthesized in the laboratory through a process known as esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst .
- Results or Outcomes : The specific results or outcomes of using esters in organic chemistry can vary widely depending on the specific ester and the reaction it is involved in .
- Scientific Field: Organic Chemistry
- Application Summary : Esters are a class of organic compounds that are commonly used in organic chemistry . They feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
- Methods of Application : Esters are typically synthesized in the laboratory through a process known as esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst .
- Results or Outcomes : The specific results or outcomes of using esters in organic chemistry can vary widely depending on the specific ester and the reaction it is involved in .
特性
IUPAC Name |
ethyl 3-(cyclopentylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-11-9-5-3-4-6-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGWSUSDGRDUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(cyclopentylamino)propanoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1322781.png)
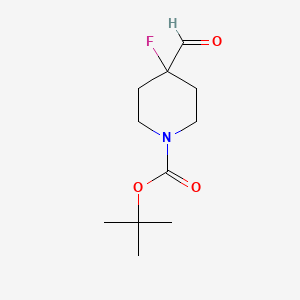
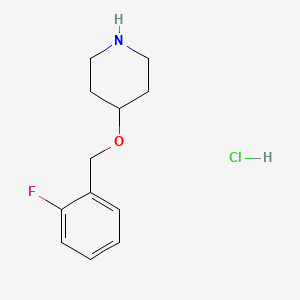
![4-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1322787.png)
![4-[(3-Methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1322789.png)
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride](/img/structure/B1322790.png)
